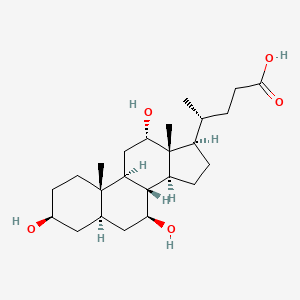

3beta,7beta,12alpha-Trihydroxy-5alpha-cholan-24-oic Acid

Beschreibung

3beta,7beta,12alpha-Trihydroxy-5alpha-cholan-24-oic Acid is a bile acid derivative characterized by hydroxyl groups at positions 3 (beta orientation), 7 (beta orientation), and 12 (alpha orientation), with a 5alpha-cholanic acid backbone. Its stereochemical configuration distinguishes it from more common bile acids like cholic acid (3alpha,7alpha,12alpha-Trihydroxy-5beta-cholan-24-oic Acid) .

Eigenschaften

CAS-Nummer |

63324-20-9 |

|---|---|

Molekularformel |

C24H40O5 |

Molekulargewicht |

408.6 g/mol |

IUPAC-Name |

(4R)-4-[(3S,5R,7S,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid |

InChI |

InChI=1S/C24H40O5/c1-13(4-7-21(28)29)16-5-6-17-22-18(12-20(27)24(16,17)3)23(2)9-8-15(25)10-14(23)11-19(22)26/h13-20,22,25-27H,4-12H2,1-3H3,(H,28,29)/t13-,14-,15+,16-,17+,18+,19+,20+,22+,23+,24-/m1/s1 |

InChI-Schlüssel |

BHQCQFFYRZLCQQ-UEXPSFCYSA-N |

Isomerische SMILES |

C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@H](C[C@@H]4[C@@]3(CC[C@@H](C4)O)C)O)O)C |

Kanonische SMILES |

CC(CCC(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C |

Physikalische Beschreibung |

Solid |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Chemical Modifications

The preparation of 3beta,7beta,12alpha-Trihydroxy-5alpha-cholan-24-oic acid generally involves chemical synthesis starting from naturally occurring bile acids or their derivatives. The key synthetic strategy is the stereoselective introduction or modification of hydroxyl groups at specific positions on the cholanic acid skeleton, particularly to achieve the 7-beta and 12-alpha hydroxylation pattern on a 5alpha backbone.

Oxidation of Cholic Acid Derivatives: One common approach involves the selective oxidation of cholic acid or related 5alpha-cholanic acids using oxidizing agents such as sodium hypochlorite or potassium permanganate under controlled temperature and pH conditions. This step facilitates the formation of keto intermediates that can be stereoselectively reduced to the desired hydroxyl configuration.

Reduction Reactions: Reduction of keto intermediates to hydroxyl groups is typically achieved using mild reducing agents like sodium borohydride or lithium aluminum hydride. These reagents allow for selective reduction to beta or alpha hydroxyl groups depending on reaction conditions and substrate stereochemistry.

Substitution Reactions: Hydroxyl groups can be further modified or substituted to form esters, ethers, or other derivatives by treatment with appropriate reagents under acidic or basic conditions. This is useful for derivatization or protection during multi-step synthesis.

Industrial Production Methods

In industrial settings, the compound is often obtained by:

Extraction from Animal Bile: Bile acids are extracted from animal sources such as bovine or porcine bile. The raw bile acids mixture is subjected to purification steps including crystallization and chromatography to isolate specific bile acid stereoisomers.

Chemical Modification: The isolated bile acids are then chemically modified to convert common stereoisomers into the 3beta,7beta,12alpha-trihydroxy-5alpha-cholan-24-oic acid through oxidation, reduction, and stereochemical inversion reactions.

Purification: Multiple purification steps including recrystallization and chromatographic separation are employed to ensure high purity and removal of unwanted isomers or by-products.

Summary Table of Preparation Methods

| Preparation Step | Reagents/Conditions | Purpose/Outcome |

|---|---|---|

| Oxidation | Sodium hypochlorite, potassium permanganate | Formation of keto intermediates |

| Reduction | Sodium borohydride, lithium aluminum hydride | Stereoselective reduction to hydroxyl groups |

| Substitution/Derivatization | Acid/base catalysts, alkylating agents | Formation of esters, ethers, or protected groups |

| Extraction (Industrial) | Animal bile sources, solvent extraction | Isolation of bile acid precursors |

| Purification | Crystallization, chromatography | Isolation of pure 3beta,7beta,12alpha-trihydroxy-5alpha-cholan-24-oic acid |

Analytical and Research Findings on Preparation

The stereochemistry of hydroxyl groups is critical; 7beta hydroxylation is less common and requires careful control of reaction conditions to avoid formation of 7alpha isomers.

Sodium hypochlorite oxidation is favored for its selectivity and mild conditions, minimizing side reactions.

Reduction steps must be optimized to avoid over-reduction or epimerization of hydroxyl groups.

Industrial extraction yields depend on the source animal and bile acid composition, requiring batch-specific optimization.

Purity is typically confirmed by chromatographic techniques such as HPLC and structural confirmation by NMR and mass spectrometry.

Chemical Properties Relevant to Preparation

| Property | Value/Description |

|---|---|

| Molecular Formula | C24H42O5 |

| Molecular Weight | 408.6 g/mol |

| Hydroxylation Pattern | 3beta, 7beta, 12alpha |

| Backbone Configuration | 5alpha-cholan-24-oic acid |

| Solubility | Soluble in methanol, ethanol, acetic acid |

| Reactivity | Undergoes oxidation, reduction, substitution |

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Biological Role

3beta,7beta,12alpha-Trihydroxy-5alpha-cholan-24-oic acid is a trihydroxy bile acid that plays a critical role in lipid metabolism and digestion. It is synthesized from cholesterol and assists in the emulsification of fats in the intestine. Its molecular formula is C₂₄H₄₂O₃, with a molecular weight of 408.6 g/mol .

Applications in Biochemistry

- Metabolic Studies :

- Lipidomics :

Pharmacological Applications

- Therapeutic Potential :

- Anticancer Properties :

Clinical Research Findings

- Case Studies :

- Bile Acid Synthesis Pathways :

Data Table: Summary of Applications

Wirkmechanismus

The compound exerts its effects primarily through its role as a bile acid. It aids in the emulsification and absorption of dietary fats by forming micelles. The molecular targets include bile acid receptors such as FXR (Farnesoid X receptor) and TGR5 (G protein-coupled bile acid receptor), which regulate various metabolic pathways .

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Functional Comparison of Trihydroxy Bile Acids

Key Structural Differences and Implications

The 5alpha configuration (vs. 5beta in most bile acids) may influence backbone rigidity and membrane interactions .

Species-specific bile acids like vulpecholic acid (opossums) and 15alpha-hydroxylated variants (birds) highlight evolutionary adaptations in bile acid synthesis .

Conjugation and Solubility: Most bile acids are conjugated with taurine or glycine to enhance solubility.

Research Findings on Related Compounds

- Cholestasis Biomarkers: 3alpha,7beta,12alpha-Trihydroxy-5beta-cholan-24-oic Acid and other atypical bile acids accumulate in cholestasis, serving as diagnostic markers .

- Species-Specific Adaptations : The presence of 1beta- or 15alpha-hydroxylated bile acids in birds and marsupials underscores evolutionary divergence in bile acid metabolism .

Biologische Aktivität

3beta,7beta,12alpha-Trihydroxy-5alpha-cholan-24-oic acid, also known as cholic acid , is a bile acid that plays a significant role in the digestion and absorption of dietary fats. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

- Chemical Formula: CHO

- Molecular Weight: 408.57 g/mol

- CAS Registry Number: 81873-90-7

- IUPAC Name: 3β,7β,12α-Trihydroxy-5α-cholan-24-oic acid

Cholic acid functions primarily in the following ways:

- Emulsification of Fats : It aids in the emulsification of dietary lipids, facilitating their absorption in the intestines.

- Regulation of Lipid Metabolism : It influences lipid metabolism by modulating the expression of genes involved in lipid homeostasis.

- Signaling Molecule : Cholic acid acts as a signaling molecule that can activate nuclear receptors such as FXR (Farnesoid X receptor), which regulates bile acid synthesis and lipid metabolism.

Antimicrobial Activity

Recent studies have indicated that cholic acid exhibits antimicrobial properties. It has been observed to inhibit the growth of various bacteria, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 6.3 µg/mL |

| Escherichia coli | 25 µg/mL |

These findings suggest that cholic acid could be a potential candidate for developing new antimicrobial agents .

Cytotoxicity

Cholic acid has shown cytotoxic effects on certain cancer cell lines. For example:

| Cell Line | IC50 (µg/mL) |

|---|---|

| HepG2 (liver cancer) | 50 |

| MCF-7 (breast cancer) | 45 |

The compound's ability to induce apoptosis in these cell lines indicates its potential as an anticancer agent .

Case Studies

- Case Study on Liver Health : A study examined the effects of cholic acid on liver function in rats. Results indicated that it enhanced bile flow and improved liver enzyme profiles, suggesting a protective effect against liver damage .

- Cholic Acid in Metabolic Disorders : Research has shown that cholic acid supplementation can improve insulin sensitivity and lipid profiles in diabetic models, highlighting its role in metabolic regulation .

Summary of Research Findings

Cholic acid's biological activity encompasses a wide range of effects from digestive health to potential therapeutic applications in antimicrobial and anticancer treatments. The following table summarizes key findings from recent studies:

Q & A

Basic Research Questions

Q. What are the key considerations in the stereoselective synthesis of 3beta,7beta,12alpha-Trihydroxy-5alpha-cholan-24-oic Acid, and what methodologies are commonly employed?

- Methodological Answer : The synthesis of stereospecific bile acids often involves selective protection/deprotection of hydroxyl groups and controlled reduction of ketones. For example, sodium borohydride reduction of 7-keto or 12-keto intermediates (e.g., 7-ketolithocholic acid) in aprotic solvents can yield specific hydroxyl configurations . Protecting groups like dimethyl ketals may stabilize reactive sites during redox reactions, ensuring regioselectivity . Purification typically employs column chromatography with silica gel or reverse-phase HPLC, validated by NMR and mass spectrometry .

Q. How can researchers differentiate 3beta,7beta,12alpha-Trihydroxy-5alpha-cholan-24-oic Acid from its 5beta-configured analogs using spectroscopic techniques?

- Methodological Answer : The 5alpha vs. 5beta configuration alters the steroid nucleus's chair conformation, affecting NMR chemical shifts. In H NMR, the 19-methyl group in 5alpha isomers resonates downfield (~0.8–1.0 ppm) compared to 5beta isomers (~0.6–0.7 ppm) due to axial vs. equatorial positioning . LC-MS/MS fragmentation patterns (e.g., m/z 390 → 373 for hydroxyl loss) and retention times in reverse-phase chromatography further distinguish isomers .

Q. What chromatographic methods are recommended for purifying this compound from complex biological matrices?

- Methodological Answer : Solid-phase extraction (SPE) with C18 cartridges effectively isolates bile acids from biological fluids. For high-resolution separation, ultra-performance liquid chromatography (UPLC) with a BEH C18 column (1.7 µm particle size) and a gradient of acetonitrile/0.1% formic acid achieves baseline resolution. Confirmation via high-resolution mass spectrometry (HRMS) ensures purity, with predicted adducts at [M-H]⁻ m/z 407.290 .

Advanced Research Questions

Q. What metabolic transformation pathways have been documented for 3beta,7beta,12alpha-Trihydroxy-5alpha-cholan-24-oic Acid in comparative interspecies studies?

- Methodological Answer : Species-specific differences in hepatic cytochrome P450 (CYP) and hydroxysteroid dehydrogenase (HSD) activities influence oxidation/reduction. For instance, rodent models exhibit rapid 7beta-hydroxylation, while primates favor 12alpha-epimerization . In vitro assays using liver microsomes or recombinant enzymes (e.g., CYP3A4) can quantify metabolite formation. Isotopic labeling (e.g., C) paired with LC-MS/MS tracks metabolic flux .

Q. How does the 5alpha-configuration influence the compound's membrane interaction properties compared to 5beta-bile acids?

- Methodological Answer : The 5alpha-configuration increases membrane rigidity due to reduced steric hindrance between the A and B rings. Surface plasmon resonance (SPR) studies show higher binding affinity to lipid bilayers (Kd ~5 µM vs. 15 µM for 5beta analogs) . Molecular dynamics simulations reveal enhanced hydrophobic interactions with phospholipid tails, modulating membrane permeability in cellular assays .

Q. What analytical strategies are recommended for resolving contradictory data regarding the neuroprotective potential of this bile acid derivative?

- Methodological Answer : Discrepancies in bioactivity studies often stem from impurity profiles or cell model variability. Orthogonal validation via:

- Purity assessment : HRMS and H NMR quantitation of isoUCA and 7-oxo contaminants .

- Functional assays : Parallel testing in primary neurons (e.g., SH-SY5Y) and glial cells under oxidative stress (HO/MPTP models) .

- Mechanistic studies : siRNA knockdown of TGR5 or FXR receptors to isolate signaling pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.